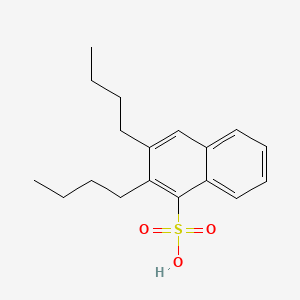

Dibutylnaphthalene-1-sulphonic acid

Description

Structure

3D Structure

Properties

CAS No. |

63681-55-0 |

|---|---|

Molecular Formula |

C18H24O3S |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

2,3-dibutylnaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C18H24O3S/c1-3-5-9-14-13-15-10-7-8-12-17(15)18(22(19,20)21)16(14)11-6-4-2/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21) |

InChI Key |

QZEDXQFZACVDJE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC2=CC=CC=C2C(=C1CCCC)S(=O)(=O)O |

Origin of Product |

United States |

Synthesis Methodologies and Reaction Pathways

Alkylation Strategies for Naphthalene (B1677914) Ring Functionalization

The initial and crucial step in the synthesis of dibutylnaphthalene-1-sulphonic acid is the alkylation of naphthalene. This process introduces butyl groups onto the naphthalene core, a reaction that is pivotal for defining the final properties of the molecule. wikipedia.org The alkylation is typically achieved by reacting naphthalene with an appropriate alkylating agent, such as an olefin, in the presence of a catalyst. wikipedia.org

Catalytic Systems and Reaction Conditions in Naphthalene Alkylation

The choice of catalyst is a determining factor in the efficiency and selectivity of naphthalene alkylation. While traditional Friedel-Crafts catalysts like acidic clays (B1170129) and Lewis acids such as aluminum trichloride (B1173362) have been used, modern synthesis increasingly relies on solid acid catalysts, particularly zeolites. google.comgoogle.comresearchgate.net Zeolites like H-Y, H-BEA, H-MOR, and USY have demonstrated high activity and shape selectivity in the alkylation of naphthalene with alcohols like tert-butanol. google.comiitm.ac.inresearchgate.net

The reaction conditions, including temperature and the molar ratio of reactants, are carefully controlled to optimize the yield of the desired dibutylnaphthalene isomers. For instance, in the alkylation of naphthalene with t-butanol over Y-zeolites, increasing the reaction temperature from 160°C to 180°C enhances the conversion of naphthalene. researchgate.net However, a t-butanol to naphthalene molar ratio exceeding 2 can lead to a decrease in conversion. researchgate.net Higher temperatures, while promoting conversion, can also lead to side reactions such as dealkylation and disproportionation. researchgate.net

Table 1: Catalytic Systems and Conditions for Naphthalene Alkylation

| Catalyst | Alkylating Agent | Temperature (°C) | Key Findings | Reference |

| HY and H-beta zeolites | t-butanol | 160 | High selectivity for 2,6-di(t-butyl)naphthalene with HY zeolites. | researchgate.net |

| H-Y, H-BEA, H-MOR zeolites | tert-butanol | 65 | H-Y showed high efficiency and conversion of 2-methoxynaphthalene. | iitm.ac.in |

| Y-zeolites (H-Y, RE-Y, US-Y) | t-butanol | 160-180 | Increased temperature boosts naphthalene conversion. | researchgate.net |

| HFAU zeolite | α-tetradecene | Not specified | Catalyst activity linked to acidity, surface area, and pore structure. | rsc.org |

| Trifluoromethanesulfonic acid | n-butene | Not specified | Achieved 98.5% naphthalene conversion. | researchgate.net |

Regioselectivity and Isomeric Distribution in Butylnaphthalene Formation

The position of the butyl groups on the naphthalene ring, known as regioselectivity, is a critical aspect of the alkylation process. The formation of various isomers of dibutylnaphthalene is influenced by the catalyst's shape-selective properties and the reaction conditions. iitm.ac.in For example, using shape-selective zeolites in the alkylation of naphthalene can favor the formation of the 2,6-isomer due to its smaller size compared to other isomers. iitm.ac.in The distribution of mono-, di-, and poly-alkylated products is also a key consideration, with the goal often being to maximize the yield of the desired dibutylnaphthalene. google.com Research has shown that with HY zeolites, 2-(t-butyl)naphthalene is the primary monoalkylated product, and high selectivity for 2,6-di(t-butyl)naphthalene can be achieved. researchgate.net

Sulfonation Mechanisms of Alkylated Naphthalenes

Following alkylation, the dibutylnaphthalene undergoes sulfonation, where a sulfonic acid group (-SO3H) is introduced onto the aromatic ring. This step imparts the characteristic amphiphilic nature to the molecule, with a hydrophobic dibutylnaphthalene tail and a hydrophilic sulfonate head. greenagrochem.com

Sulfonating Agents and Process Optimization

The sulfonation of alkylated naphthalenes is typically carried out using strong sulfonating agents. Oleum (B3057394) (fuming sulfuric acid) is a common choice as it can also act as a catalyst in a one-step process where alkylation and sulfonation occur concurrently. ligninchina.com Other agents include concentrated sulfuric acid and chlorosulfuric acid. shokubai.org The process is a reversible reaction, and the resulting product distribution is highly dependent on the reaction conditions. researchgate.net

Influence of Temperature and Stoichiometry on Sulfonation Outcomes

Temperature plays a crucial role in determining the position of the sulfonic acid group on the naphthalene ring. In the sulfonation of naphthalene itself, lower temperatures (around 80°C) favor the formation of the kinetically controlled product, naphthalene-1-sulfonic acid. vaia.comquora.com Conversely, higher temperatures (around 160°C) lead to the thermodynamically more stable naphthalene-2-sulfonic acid. vaia.comquora.com This principle also applies to the sulfonation of alkylated naphthalenes, where precise temperature control is necessary to achieve the desired isomer. For instance, to obtain β-naphthalene sulfonic acid, temperatures above 150°C are generally required. shokubai.org The stoichiometry of the reactants, specifically the ratio of the sulfonating agent to the alkylated naphthalene, is also a critical parameter that influences the extent of sulfonation and the formation of byproducts. researchgate.net

Table 2: Influence of Temperature on Naphthalene Sulfonation

| Temperature | Predominant Product | Control Type | Reference |

| 80°C | 1-Naphthalenesulfonic acid | Kinetic | vaia.comquora.com |

| 160°C | 2-Naphthalenesulfonic acid | Thermodynamic | vaia.comquora.com |

| >150°C | Favors β-naphthalene sulfonic acid | Thermodynamic | shokubai.org |

Salt Formation and Derivatization Approaches

The final step in the production of the titled compound in its common commercial form is the formation of a salt. The dibutylnaphthalene sulfonic acid is neutralized, typically with sodium hydroxide (B78521) or sodium carbonate, to yield sodium dibutylnaphthalene sulfonate. ligninchina.com This salt form is highly soluble in water and exhibits the desired surfactant properties. ontosight.aicymitquimica.com The resulting anionic surfactant has a negatively charged sulfonate group when dissociated in water. polymerchem.org The final product may also be formulated as a liquid or a solid, with commercial products sometimes containing byproducts like sodium sulfate (B86663). ligninchina.comsaapedia.org

Further derivatization is also possible. For example, the sulfonate can be prepared as a potassium or ammonium (B1175870) salt. google.com Additionally, polymerized versions, such as those condensed with formaldehyde (B43269), can be synthesized to enhance properties like dispersing power. polymerchem.org

Neutralization Reactions to Form Dibutylnaphthalene Sulfonate Salts

Dibutylnaphthalene-1-sulfonic acid is a strong acid that readily undergoes neutralization reactions with bases to form the corresponding sulfonate salts. This process is a fundamental step in the production of various industrial surfactants and dispersing agents. The most common neutralization involves the use of sodium hydroxide to produce sodium dibutylnaphthalene sulfonate, a widely used anionic surfactant. ligninchina.comgreenagrochem.com

The synthesis process typically begins with the alkylation of naphthalene with butanol, followed by sulfonation using an agent like fuming sulfuric acid (oleum). ligninchina.comgoogle.com The resulting acidic product, dibutylnaphthalene sulfonic acid, is then neutralized. In a typical industrial process, a base such as liquid caustic soda (sodium hydroxide solution) is added to the acidic mixture until the pH reaches a neutral range of 7-8. google.com This reaction is an exothermic process where the proton from the sulfonic acid group (-SO₃H) is transferred to the hydroxide ion (OH⁻), forming water and the sodium salt of the sulfonic acid. greenagrochem.comontosight.ai

The final product, sodium dibutylnaphthalene sulfonate, is highly soluble in water and stable in both acidic and alkaline conditions, as well as in hard water. ligninchina.comontosight.ai Commercial grades of this salt may contain byproducts like sodium sulfate, though low-sulfate versions are also available for applications requiring higher purity. ligninchina.com

Table 1: Neutralization Reaction for Sodium Dibutylnaphthalene Sulfonate

| Reactant 1 | Reactant 2 | Product | Byproduct |

| Dibutylnaphthalene-1-sulfonic acid | Sodium Hydroxide (NaOH) | Sodium Dibutylnaphthalene Sulfonate | Water (H₂O) |

| Formula: C₁₈H₂₄O₃S | Formula: NaOH | Formula: C₁₈H₂₃NaO₃S | Formula: H₂O |

The reaction can also be carried out using other bases, such as sodium carbonate, to yield the same sulfonate salt. ligninchina.com The choice of neutralizing agent can depend on the desired purity of the final product and the specific requirements of the manufacturing process.

Synthesis of Dibutylnaphthalene Sulfonic Acid Amine Complexes

Dibutylnaphthalene sulfonic acid can react with various amines to form salt-like compounds or complexes. ontosight.ai These reactions involve the transfer of a proton from the acidic sulfonic acid group to the basic amine, resulting in the formation of an ammonium-sulfonate ion pair.

A specific example is the reaction between dibutylnaphthalene sulfonic acid and 1-pentanamine, which is a primary amine. ontosight.ai When these two compounds react, they form a complex with a 1:1 stoichiometry. ontosight.ai In this complex, the hydrogen atom from the sulfonic acid group (-SO₃H) is transferred to the 1-pentanamine (CH₃(CH₂)₄NH₂), creating a pentylammonium cation and a dibutylnaphthalene sulfonate anion. ontosight.ai

The resulting amine complex possesses both the hydrophobic characteristics of the dibutylnaphthalene group and the modified hydrophilic nature of the sulfonate-ammonium head group. The presence of both the sulfonic acid and amine functionalities gives these compounds unique properties, making them of interest for applications as surfactants or catalysts. ontosight.ai

Table 2: Synthesis of Dibutylnaphthalene Sulfonic Acid-Amine Complex

| Reactant 1 | Reactant 2 | Product (Amine Complex) |

| Dibutylnaphthalene sulfonic acid | 1-Pentanamine | Naphthalenesulfonic acid, dibutyl-, compd. with 1-pentanamine (1:1) |

| Structure: Naphthalene ring with two butyl groups and one -SO₃H group | Formula: C₅H₁₃N | Structure: An ion pair of the dibutylnaphthalene sulfonate anion and the pentylammonium cation. |

Advanced Characterization and Analytical Techniques

Spectroscopic Analysis for Structural Conformation and Purity

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of Dibutylnaphthalene-1-sulphonic acid. By examining the interaction of the molecule with electromagnetic radiation, specific features such as functional groups and electronic transitions can be identified.

The IR spectrum of a naphthalenesulfonic acid derivative is expected to exhibit several key peaks. The presence of the sulfonic acid group (-SO₃H) is typically confirmed by strong and broad absorption bands corresponding to the S=O stretching vibrations, usually in the region of 1350-1470 cm⁻¹ and 1030-1080 cm⁻¹. The O-H stretching of the sulfonic acid group is also a characteristic feature, often appearing as a broad band in the high-frequency region of the spectrum.

Furthermore, the aromatic naphthalene (B1677914) ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The substitution pattern on the naphthalene ring can also influence the fingerprint region of the spectrum (below 1500 cm⁻¹). The presence of the butyl groups would be indicated by C-H stretching vibrations of the alkyl chains, typically found in the 2850-2960 cm⁻¹ range.

A general representation of the expected IR absorption bands for a naphthalenesulfonic acid derivative is provided in the table below, based on data from related compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretching (Sulfonic Acid) | 3200-3600 (broad) |

| Aromatic C-H Stretching | 3000-3100 |

| Aliphatic C-H Stretching (Butyl) | 2850-2960 |

| S=O Asymmetric Stretching | 1350-1470 |

| Aromatic C=C Stretching | 1400-1600 |

| S=O Symmetric Stretching | 1030-1080 |

| C-S Stretching | 690-720 |

This table is a generalized representation based on the analysis of related naphthalenesulfonic acid compounds.

For comparison, the gas-phase IR spectrum of the parent compound, 1-Naphthalenesulfonic acid, is available in the NIST Chemistry WebBook and can serve as a foundational reference. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems like the naphthalene ring. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the naphthalenic chromophore.

The parent compound, 1-Naphthalenesulfonic acid, exhibits characteristic UV absorption maxima. nist.gov The introduction of butyl groups is not expected to dramatically shift the main absorption bands, although some minor bathochromic (shift to longer wavelength) or hyperchromic (increase in absorbance) effects may be observed.

The electronic spectrum of naphthalene and its derivatives typically shows three main absorption bands, often designated as the α, p, and β bands, arising from π→π* transitions. The α-band is characterized by fine vibrational structure and appears at the longest wavelength. The p-band (or ¹Lₐ) is more intense and appears at intermediate wavelengths, while the β-band (or ¹Bₐ) is the most intense and is found at shorter wavelengths.

Research on various azonaphthalene dyes has also utilized UV-Vis spectroscopy to monitor their decolorization, demonstrating the technique's utility in tracking reactions involving naphthalenic structures. researchgate.net

| Electronic Transition | Approximate Wavelength (nm) for Naphthalene Chromophore |

| α-band | ~310-320 |

| p-band | ~270-290 |

| β-band | ~220-230 |

This table provides approximate absorption regions for the naphthalene chromophore based on general knowledge and data for related compounds.

Chromatographic Separations for Compositional Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and quantification of this compound and its isomers or impurities. These methods are crucial for quality control in industrial production and for the analysis of environmental samples. researchgate.netnih.gov

Given the ionic nature of the sulfonic acid group, ion-pair reversed-phase HPLC is a commonly employed technique. In this method, a counter-ion is added to the mobile phase to form a neutral ion pair with the analyte, which can then be retained and separated on a nonpolar stationary phase.

A specific HPLC method has been developed for the analysis of the closely related isomer, Sodium dibutylnaphthalene-2-sulphonate. sielc.com This method utilizes a reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as an additive. For applications requiring mass spectrometric detection, a volatile acid like formic acid is used instead of phosphoric acid. sielc.com

The general parameters for a typical HPLC analysis of dibutylnaphthalene sulfonates are outlined below.

| Parameter | Condition |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water gradient |

| Additive | Phosphoric acid or Formic acid (for MS compatibility) |

| Detection | UV or Fluorescence |

The separation of various naphthalenesulfonate isomers can be challenging due to their similar structures. The use of specialized stationary phases or mobile phase additives, such as cyclodextrins, can enhance the selectivity of the separation. nih.govresearchgate.net Solid-phase extraction (SPE) is also a common sample preparation technique to pre-concentrate naphthalenesulfonates from complex matrices before HPLC analysis. researchgate.netnih.gov

Electrophoretic Studies of Ionic Behavior

Capillary electrophoresis (CE) is another powerful technique for the separation and analysis of charged species like this compound. nih.gov This method separates ions based on their electrophoretic mobility in an electric field, which is dependent on their charge-to-size ratio.

Research has demonstrated the successful application of cyclodextrin-mediated capillary electrophoresis for the analysis of various naphthalenesulfonate isomers. nih.gov The addition of cyclodextrins to the background electrolyte can improve the separation selectivity by forming inclusion complexes with the analytes, leading to differences in their effective electrophoretic mobilities. nih.gov

Key parameters in the development of a CE method for naphthalenesulfonates include the pH and composition of the background electrolyte, the concentration of any additives like cyclodextrins, and the applied voltage. Techniques such as large-volume sample stacking can be employed to enhance the sensitivity of the method, allowing for the detection of trace amounts of these compounds. nih.gov The quantitation limits for naphthalenesulfonate isomers using CE with UV detection have been reported to be in the low microgram per liter range. nih.gov

Mechanistic Insights into Interfacial Activity and Colloidal Behavior

Elucidation of Amphiphilic Properties and Molecular Architecture

The defining characteristic of dibutylnaphthalene-1-sulphonic acid is its amphiphilic nature, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component within the same molecule. ontosight.ailignincorp.com This dual character is a direct result of its molecular architecture.

The structure is composed of:

A Hydrophobic Group : This consists of a naphthalene (B1677914) core, which is a polycyclic aromatic hydrocarbon made of two fused benzene (B151609) rings, substituted with two butyl (-C4H9) chains. lignincorp.com The large, non-polar naphthalene system combined with the alkyl butyl groups creates a significant hydrophobic backbone, giving the molecule a strong affinity for non-polar substances like oils and organic particles. lignincorp.com

A Hydrophilic Group : This is the sulphonic acid group (-SO3H) or its corresponding salt, the sulphonate group (-SO3⁻). ontosight.ailignincorp.com This polar, ionic group is highly water-soluble and is responsible for the molecule's anionic surfactant properties and its ability to interact favorably with aqueous environments. lignincorp.com

This distinct separation of a bulky, non-polar "tail" and a polar "head" forces the molecule to adopt specific orientations at interfaces to satisfy the energetic preferences of each part, which is the fundamental basis for its surface activity. ontosight.ailignincorp.com

Surface Tension Reduction Mechanisms at Liquid-Air and Liquid-Liquid Interfaces

As an effective surfactant, this compound significantly lowers the surface tension of water and the interfacial tension between immiscible liquids, such as oil and water. researchgate.net When introduced into an aqueous system, the individual surfactant molecules (monomers) preferentially migrate to interfaces to minimize unfavorable contact between their hydrophobic tails and the water molecules.

At the liquid-air interface, the molecules align with their hydrophobic dibutyl-naphthalene tails directed towards the air and their hydrophilic sulphonate heads remaining in the water. This accumulation of surfactant molecules disrupts the strong cohesive hydrogen bonding network between surface water molecules. The result is a marked decrease in the surface free energy, observed as a reduction in surface tension. wikipedia.org

Similarly, at a liquid-liquid interface (e.g., oil-water), the surfactant molecules position themselves with their hydrophobic tails penetrating the oil phase and their hydrophilic heads remaining in the aqueous phase. lignincorp.com This arrangement bridges the two incompatible phases, reducing the energy penalty of the interface and lowering the interfacial tension. researchgate.net Research on related compounds like sodium naphthalene sulfonate has shown that even rigid aromatic rings can function effectively as the hydrophobic group to reduce interfacial tension, a property that is enhanced by the presence of alkyl chains in this compound. researchgate.net

Micellization Phenomena and Critical Micelle Concentration Studies

In a bulk aqueous solution, once the interfaces are saturated with surfactant molecules, a phenomenon known as micellization occurs. researchgate.net This process is triggered at a specific surfactant concentration known as the Critical Micelle Concentration (CMC). wikipedia.org Above the CMC, the further addition of surfactant monomers leads to their spontaneous self-assembly into organized colloidal aggregates called micelles. wikipedia.orgresearchgate.net

In these micelles, the molecules are arranged to minimize the system's free energy, with the hydrophobic dibutyl-naphthalene tails forming a non-polar core shielded from the water, and the hydrophilic sulphonate head groups forming a charged outer corona that interacts with the surrounding aqueous medium. wikipedia.org

Effect of Hydrophobicity : The CMC decreases as the hydrophobicity of the non-polar tail increases. For instance, a logarithmic decrease in CMC is observed with an increase in the effective carbon atom number of the alkyl chain. nih.gov

Influence of the Naphthyl Ring : The presence of the naphthyl ring has a notable effect on the micellization process, influencing the aggregation behavior and the microenvironment of the micelles. nih.gov

Micelle Properties : The aggregation number (the number of molecules in a single micelle) tends to increase with greater hydrophobicity. nih.gov The micropolarity within the micelle core created by alkylnaphthalene sulfonates is generally lower than that of simpler surfactants like sodium dodecyl sulfate (B86663) (SDS), and the microviscosity increases with the length of the alkyl chain. nih.gov

| Parameter | Trend with Increasing Hydrophobicity (e.g., Alkyl Chain Length) | Source |

| Critical Micelle Concentration (CMC) | Decreases | nih.gov |

| Micelle Aggregation Number | Increases | nih.gov |

| Microviscosity of Micelle Core | Increases | nih.gov |

This table illustrates general trends observed for alkylnaphthalene sulfonates, which are structurally related to this compound.

Stabilization Mechanisms of Emulsions and Dispersions

This compound and its salts are excellent dispersing and emulsifying agents, capable of creating and stabilizing suspensions of solid particles in a liquid (dispersions) or liquid droplets in another immiscible liquid (emulsions). lignincorp.com The stabilization is achieved through a combination of mechanisms that prevent the particles or droplets from aggregating, coalescing, or settling.

The primary stabilization mechanisms are:

Adsorption : The surfactant molecules adsorb onto the surface of the dispersed particles or droplets, with the hydrophobic dibutyl-naphthalene part anchoring to the particle/oil surface and the hydrophilic sulphonate head extending into the continuous aqueous phase. lignincorp.com

Electrostatic Repulsion : Because the sulphonate head group is anionic (negatively charged), this adsorption creates a net negative charge on the surface of all the particles. The like charges on adjacent particles result in mutual electrostatic repulsion, creating an energy barrier that prevents them from approaching each other and aggregating. lignincorp.com

Through these mechanisms, the compound ensures a uniform distribution of particles and prevents clumping or sedimentation, which is critical in applications such as paints, inks, and pesticide formulations. lignincorp.com

Wetting Dynamics and Penetration Enhancement Principles

Wetting is the process by which a liquid spreads over a solid surface. This compound enhances wetting by reducing the surface tension of the liquid medium. A lower surface tension allows the liquid to overcome its own cohesive forces more easily and spread out, increasing the contact area with the solid.

The principles of its action as a wetting and penetrating agent are:

Reduction of Contact Angle : By adsorbing at the solid-liquid interface, the surfactant reduces the interfacial tension between the solid and the liquid. This leads to a decrease in the contact angle, which is a measure of wettability. A lower contact angle signifies better wetting.

Penetration into Porous Media : In materials like textiles or powders, the enhanced wetting allows the liquid to penetrate more effectively into small pores and capillaries. The surfactant facilitates the displacement of air from these spaces and its replacement with liquid. This action is crucial in processes like dyeing, where uniform penetration of the dye solution is required, or in agricultural formulations, where the active ingredient must spread across and penetrate leaf surfaces.

Its role as a dispersant is intrinsically linked to its wetting properties; for a powder to be effectively dispersed in a liquid, its individual particles must first be thoroughly wetted by the liquid. lignincorp.com The ability of this compound to excel at both functions makes it a highly effective processing aid in numerous industrial contexts.

Applications in Advanced Materials and Chemical Processes

Utilization in Surfactant and Dispersant Formulations

As a surface-active agent, dibutylnaphthalene-1-sulphonic acid is widely employed for its excellent wetting, dispersing, and emulsifying capabilities. scielo.brmdpi.com It is known for its stability in hard water, meaning its performance is not hindered by the presence of calcium and magnesium ions, and it remains effective in neutral or mildly acidic and alkaline conditions. nih.govscielo.br These properties make it a robust choice for various industrial formulations.

The ability of a liquid to spread over a surface is critical in the application of coatings, dyes, and finishes. This compound excels as a wetting agent by reducing the surface tension of aqueous solutions. pku.edu.cn This action allows liquids to penetrate more effectively and cover surfaces uniformly.

In the textile industry , it is used in dyeing and finishing processes to ensure that dyes are absorbed evenly across fabrics, which prevents blotchy or inconsistent coloring. pku.edu.cn It also facilitates the uniform application of functional finishes like softeners or protective coatings. pku.edu.cn

In paints and coatings , the compound aids in the wetting of pigments and fillers by the liquid binder. nih.gov This ensures a homogeneous distribution of solid particles, which is essential for achieving a smooth, durable, and evenly colored final coating. nih.gov

Table 1: Research Findings on Wetting and Spreading Applications

| Application Area | Function of this compound | Observed Outcome | Citations |

| Textile Processing | Acts as a wetting and penetrating agent. | Promotes even dye uptake and uniform application of finishing agents. | scielo.brpku.edu.cn |

| Paints & Coatings | Disperses pigments and fillers in paint formulations. | Ensures even color distribution and improves smoothness of the coating. | nih.gov |

| Agricultural Formulations | Improves wetting and spreading of pesticides on plant surfaces. | Leads to better adhesion and enhanced absorption of active ingredients. | rsc.org |

In colloidal systems, where fine particles are suspended in a liquid, preventing these particles from clumping together (aggregating) and settling is crucial for product stability and performance. This compound and its salts are highly effective dispersants used in a variety of colloidal systems. nih.govosti.gov

The mechanism of stabilization involves the adsorption of the surfactant onto the surface of the particles. Its molecular structure provides a dual-stabilization effect:

Electrostatic Repulsion: The negatively charged sulfonate group creates a repulsive force between particles, preventing them from approaching each other. nih.gov

Steric Hindrance: The bulky dibutylnaphthalene portion of the molecule creates a physical barrier that keeps particles separated. nih.gov

This compound is used to disperse pigments like titanium dioxide and carbon black in paints and inks , ensuring color consistency and preventing settling during storage. nih.gov It is also utilized in the production of synthetic rubber, papermaking, and pesticide formulations to maintain the uniform distribution of particles. osti.govscielo.brresearchgate.net In the construction industry, it can enhance the workability of cement and mortar. mdpi.com

Emulsification is the process of stabilizing a mixture of two immiscible liquids, such as oil and water. This compound is a powerful emulsifying agent, particularly for creating stable oil-in-water emulsions. researchgate.netscielo.br

It functions by positioning itself at the oil-water interface, lowering the interfacial tension that prevents them from mixing. researchgate.netresearchgate.net It then forms a protective layer around the dispersed oil droplets, preventing them from coalescing and separating from the water phase. researchgate.net

This property is highly valued in the formulation of industrial and household cleaning products:

Industrial Cleaners and Degreasers: It is a key ingredient in heavy-duty detergents designed to remove grease, oil, and other stubborn soils from machinery and metal surfaces. scielo.brfrontiersin.org

Textile Cleaning: It is used in detergents for the pre-treatment and washing of fabrics, where it effectively suspends soil and prevents it from being redeposited onto the cloth. frontiersin.org

Its tolerance to hard water makes it especially useful in these applications, ensuring consistent performance regardless of water quality. researchgate.net

Role in Polymer Science and Conductivity Modulation

While direct research focusing exclusively on this compound as a primary dopant in major studies is not widely published, its structural analogues, such as other alkylnaphthalene sulfonic acids, play a significant role in the field of conductive polymers. nih.govosti.gov Functionalized sulfonic acids are crucial for rendering polymers like polyaniline (PAni) electrically conductive and improving their processability. scielo.brresearchgate.net The fundamental structure of this compound, featuring both a sulfonic acid group and a bulky hydrocarbon component, makes it a relevant candidate for such applications.

Conductive polymers like polyaniline are typically synthesized in an insulating state and must be "doped" to become electrically conductive. Doping involves creating charge carriers along the polymer backbone. Acid doping is a common method, where a protonic acid reacts with the polymer.

Large, functionalized sulfonic acids, such as dodecylbenzene (B1670861) sulfonic acid (DBSA) and dinonylnaphthalene (B12650604) sulfonic acid (DNNSA), serve a dual function in this process: rsc.orgscielo.br

Doping Agent: The sulfonic acid group protonates the imine nitrogen atoms on the polyaniline chain, which introduces positive charges (polarons) and makes the polymer conductive. researchgate.net

Solubilizing Agent: The large, non-polar alkylnaphthalene group acts as a surfactant-like counter-ion. It disrupts the inter-chain forces that make undoped PAni insoluble, allowing the doped polymer to be dissolved in common organic solvents for easier processing into films, fibers, or coatings. scielo.brnih.gov

Given its structure, this compound would be expected to function similarly, providing the necessary acidic protons for doping while the dibutylnaphthalene group enhances solubility.

The choice of dopant has a profound impact on the final structure (morphology) and, consequently, the electronic properties of the conductive polymer film. The size and shape of the dopant's counter-ion influence how the polymer chains pack together.

Bulky counter-ions, like those from alkylnaphthalene sulfonic acids, create significant spacing between the polymer chains. nih.gov This can prevent the formation of overly dense, crystalline regions that might otherwise hinder processability. The resulting morphology—which can range from fibrous and porous to globular and compact—is a critical factor in determining the material's conductivity. researchgate.netfrontiersin.org An ordered, interconnected network of polymer chains is generally required for efficient charge transport. Research on various sulfonic acid dopants shows that the morphology they induce directly affects the conductivity of the final polymer, in some cases by several orders of magnitude. nih.govmdpi.com The presence of the dopant can lead to the formation of fine fibrillar structures that create conductive pathways even at low polymer concentrations in a blend. researchgate.net

Application in Separation Technologies

The distinct amphiphilic nature of alkylnaphthalene sulfonic acids makes them highly effective in separation technologies, particularly in membrane-based processes for ion extraction.

Polymer Inclusion Membranes (PIMs) are a type of liquid membrane where an extractant, or carrier, is physically held within a polymer matrix. These membranes offer enhanced stability over traditional supported liquid membranes by minimizing the loss of the carrier. Alkylnaphthalene sulfonic acids have been identified as effective ion carriers within these systems.

Research into PIMs has demonstrated that derivatives like dinonylnaphthalene sulfonic acid (DNNSA) function as highly effective ion carriers. google.comgoogle.com The transport mechanism is a form of facilitated transport. The process involves the sulfonic acid group (-SO₃H) at the source phase interface (the solution from which ions are to be extracted). This acidic group releases a proton (H⁺) and binds with a target metal cation (e.g., M²⁺) to form a neutral complex. This complex is soluble within the organic membrane phase and diffuses across the membrane to the receiving phase. At the receiving phase interface, the process is reversed: the metal ion is released into the stripping solution, and the carrier is protonated, regenerating it for another transport cycle.

Kinetic studies have shown that the transport of metal ions through PIMs containing these acidic carriers follows first-order kinetics, which is a characteristic of this facilitated transport mechanism. google.comgoogle.com The efficiency of these carriers is linked to their successful immobilization within the polymer membrane, which prevents leaching and ensures a long operational life for the membrane system. google.comgoogle.com

A significant application of these sulfonic acid carriers in PIMs is the selective removal of toxic heavy metal ions from wastewater. Lead(II) (Pb²⁺), a highly toxic metal, has been a particular focus of such separation studies.

In studies using PIMs composed of poly(vinyl chloride) (PVC), a plasticizer, and dinonylnaphthalene sulfonic acid (DNNSA) as the ion carrier, high selectivity for Pb(II) ions has been achieved. google.comgoogle.com These membranes have been shown to effectively separate lead ions from aqueous solutions also containing other metal ions, such as copper (Cu²⁺) and cadmium (Cd²⁺). The research highlights that PIMs based on DNNSA can achieve high separation factors for both Pb(II)/Cu(II) and Pb(II)/Cd(II) mixtures. google.com The optimal performance was found with a membrane composition of 15% wt. of the DNNSA carrier. google.comgoogle.com This selectivity is crucial for environmental remediation and industrial process water treatment, where the targeted removal of a specific contaminant is required.

Table 1: Research Findings on Lead(II) Separation using Alkyl Sulfonic Acid-Based PIMs

| Parameter | Finding | Reference |

|---|---|---|

| Carrier Compound | Dinonylnaphthalene sulfonic acid (DNNSA) | google.comgoogle.com |

| Membrane Matrix | Poly(vinyl chloride) (PVC) | google.comgoogle.com |

| Transport Kinetics | Follows a first-order kinetics equation, characteristic of facilitated transport. | google.comgoogle.com |

| Target Ion | Lead(II) (Pb²⁺) | google.comgoogle.com |

| Selectivity | High separation factors for Pb(II)/Cu(II) and Pb(II)/Cd(II) mixtures. | google.com |

| Optimal Carrier Concentration | 15% wt. in the polymer inclusion membrane. | google.comgoogle.com |

Catalytic Applications in Organic Transformations

The strong acidity of the sulfonic acid group enables this compound and its analogs to function as effective acid catalysts in various organic reactions. These catalysts are comparable in strength to mineral acids like sulfuric acid but are often more suitable for organic systems where a mineral acid might cause undesirable side reactions, such as charring or oxidation. neaseco.com

Patents and technical literature indicate that dinonylnaphthalene sulfonic acid (DNNSA) is well-established as a catalyst for organic binder resins, particularly in coating systems. google.comgoogle.com It is used to catalyze the curing reactions of aminoplast resins with coreactants in nonaqueous fluid compositions. google.com In these applications, the sulfonic acid facilitates condensation reactions that lead to the formation of a durable polymer network. The catalytic activity is crucial in applications like anodic electrophoresis paint systems, where the catalyst promotes the curing of hydroxyl and amido functional groups with alkylated aminoresins to form a resilient coating. google.com

While specific documented examples for this compound are less common, the principle is well-demonstrated by closely related alkylnaphthalene sulfonic acids, which are used in the production of thermoset resins for paints, coatings, and foams. neaseco.com

Integration into Specialized Industrial Fluids

The surfactant properties of this compound and its salts allow for their integration into a variety of specialized industrial fluids, where they modify fluid properties and protect surfaces.

Enhanced Oil Recovery (EOR) processes are designed to increase the amount of crude oil that can be extracted from a reservoir beyond what is achievable through primary and secondary recovery methods. beilstein-journals.org Chemical EOR often involves injecting surfactant solutions to lower the interfacial tension (IFT) between the oil and the injection water, which helps to mobilize trapped oil. beilstein-journals.org

Alkylnaphthalene sulfonates are considered strong candidates for EOR applications. epa.gov Research has shown that these surfactants are highly effective at reducing the IFT between crude oil and water, with some synthesized versions capable of reaching ultra-low IFT values (e.g., 10⁻⁶ mN/m) at very low concentrations. google.com The structure of the alkylnaphthalene sulfonate, with its rigid aromatic ring acting as a hydrophobic group, contributes to its interfacial activity. google.com The length of the alkyl chains can be tailored to optimize performance for specific crude oils and reservoir conditions. google.com The use of these surfactants can reduce the need for alkaline agents, making the process more cost-effective and avoiding issues like stratum breakage. google.com

In the formulation of industrial and automotive lubricants, greases, and metalworking fluids, preventing rust and corrosion is critical. Salts of alkylnaphthalene sulfonic acids are widely used as high-performance rust inhibitors.

Commercial lubricant additives, such as those based on the calcium or barium salts of dinonylnaphthalene sulfonic acid, demonstrate the effectiveness of this class of compounds. nih.govwikipedia.org These additives are amphiphilic molecules with a strong polar sulfonate group that provides affinity for metal surfaces and a large, oil-soluble (oleophilic) dinonylnaphthalene tail. wikipedia.org This structure allows the molecule to form a protective monolayer on the metal surface. This film acts as a barrier, effectively reducing the permeation of water and oxygen to the metal, which inhibits the wet oxidation process (rusting). wikipedia.org These additives are soluble in petroleum- and synthetic-based oils and are compatible with other common lubricant additives like antioxidants and antiwear agents. wikipedia.org

Table 2: Properties and Function of Alkylnaphthalene Sulfonate Lubricant Additives

| Property | Description | Reference |

|---|---|---|

| Chemical Basis | Neutral salts (e.g., Calcium, Barium) of dinonylnaphthalene sulfonic acid. | nih.govwikipedia.org |

| Primary Function | Rust and corrosion inhibitor. | nih.govwikipedia.org |

| Mechanism of Action | Forms a surface-protective monolayer on metal, blocking oxygen and water. | wikipedia.org |

| Secondary Functions | Acts as a demulsifying agent and detergent. | nih.gov |

| Solubility | Soluble in oil and various organic solvents. | wikipedia.org |

| Applications | Industrial lubricants, automotive oils, greases, antiwear hydraulic oils, metalworking fluids. | nih.govpatsnap.com |

Theoretical and Computational Chemistry Investigations

Molecular Modeling of Dibutylnaphthalene Sulfonic Acid Structures and Conformational Analysis

The IUPAC name for the sodium salt of this acid is sodium 3,6-dibutylnaphthalene-1-sulfonate. nih.gov The parent compound is 3,6-dibutylnaphthalene-1-sulfonic acid. nih.gov The molecular formula of the sodium salt is C18H23NaO3S. nih.gov

Conformational analysis of dibutylnaphthalene sulfonic acid would involve the systematic exploration of the potential energy surface to identify stable conformers. This is typically achieved by rotating the single bonds of the butyl chains and calculating the corresponding energy. The resulting data can be visualized in a Ramachandran-like plot to show the energetically favorable and unfavorable conformations.

Table 1: Key Structural and Conformational Descriptors for Dibutylnaphthalene Sulfonic Acid (Hypothetical Data)

| Parameter | Description | Hypothetical Value |

| Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Rotation around the central C-C bond of a butyl chain. | ~60° (gauche), 180° (trans) |

| Inter-chain Distance | The average distance between the two butyl chains. | Varies with conformation |

| Steric Energy | The energetic penalty due to non-bonded interactions. | Higher for eclipsed conformations |

| Torsional Strain | The energy associated with bond rotations. | Minimized in staggered conformations |

Note: This table presents hypothetical data based on general principles of conformational analysis, as specific research on dibutylnaphthalene-1-sulphonic acid was not found.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For this compound, these calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

A study on the naphthalene (B1677914) compound using DFT and Hartree-Fock (HF) methods provides a framework for how such calculations would be approached. indexcopernicus.com Key properties that would be calculated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical stability and reactivity. indexcopernicus.com A smaller gap suggests higher reactivity.

Other important reactivity descriptors that can be calculated include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). indexcopernicus.com These parameters help in understanding the molecule's ability to accept or donate electrons in chemical reactions.

Table 2: Calculated Electronic Properties and Reactivity Descriptors (Based on Analogous Naphthalene Studies)

| Property | Description | Method | Typical Value Range for Aromatic Sulfonates |

| HOMO Energy | Energy of the highest occupied molecular orbital. | DFT/B3LYP | -6 to -8 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | DFT/B3LYP | -1 to -3 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO. | DFT/B3LYP | 4 to 6 eV |

| Electronegativity (χ) | The ability of a molecule to attract electrons. | DFT | 3 to 5 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution. | DFT | 2 to 3 eV |

| Electrophilicity Index (ω) | A measure of the electrophilic nature of a molecule. | DFT | 1.5 to 3 eV |

Note: The values in this table are illustrative and based on general trends observed in quantum chemical studies of similar aromatic sulfonate compounds, as specific data for this compound was not found.

Simulation of Interfacial Adsorption and Aggregation Behavior

As a surfactant, the behavior of this compound at interfaces and its tendency to form aggregates (micelles) in solution are of primary interest. Molecular dynamics (MD) and dissipative particle dynamics (DPD) simulations are powerful computational techniques used to study these phenomena at a molecular level.

MD simulations can provide detailed atomistic insights into the arrangement of surfactant molecules at an air/water or oil/water interface. nih.gov These simulations show that the hydrophobic naphthalene and butyl parts of the molecule will preferentially orient away from the aqueous phase, while the polar sulfonate headgroup will be solvated by water molecules. nih.gov

DPD simulations, which use a coarse-grained representation of the molecules, are well-suited for studying the self-assembly of surfactants into micelles over longer time and length scales. researchgate.net These simulations can predict the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. researchgate.net The size and shape of the aggregates can also be determined from these simulations. researchgate.net For instance, studies on similar surfactants have shown the formation of spherical or vesicle-like aggregates in aqueous solutions. nih.gov

Research on branched alkylbenzenesulfonate gemini (B1671429) surfactants has shown that the branching of the alkyl chains can significantly affect the critical aggregation concentration (CAC) and the efficiency of reducing interfacial tension. Similarly, the two butyl groups in this compound are expected to influence its aggregation behavior.

Table 3: Simulated Interfacial and Aggregation Properties (Based on Analogous Surfactant Studies)

| Property | Description | Simulation Method | Typical Findings for Anionic Surfactants |

| Critical Micelle Concentration (CMC) | The concentration at which micelles start to form. | DPD, MD | Decreases with increasing hydrophobicity |

| Area per Molecule at Interface | The average area occupied by a surfactant molecule at an interface. | MD | Influenced by headgroup size and tail packing |

| Aggregate Morphology | The shape of the self-assembled structures (e.g., spherical, cylindrical). | DPD, Cryo-TEM | Can be spherical, worm-like, or vesicular |

| Adsorption Energy | The energy change upon adsorption of the surfactant at an interface. | MD | Negative values indicating a spontaneous process |

Environmental Fate and Methodologies for Assessment

Research on Environmental Persistence and Degradation Pathways

Direct research on the environmental persistence and specific degradation pathways of Dibutylnaphthalene-1-sulphonic acid is limited. However, insights can be drawn from studies on its sodium salt, sodium dibutylnaphthalene sulfonate, and other related naphthalene (B1677914) sulfonic acid compounds.

General assessments indicate that sodium dibutylnaphthalene sulfonate is biodegradable. lignincorp.comligninchina.com The degradation process is primarily microbial, breaking the compound down into simpler, less harmful substances. lignincorp.com However, a critical aspect of its environmental persistence is the stability of the naphthalene core. This aromatic structure is more resistant to degradation compared to the aliphatic butyl side chains. lignincorp.com Consequently, while the compound as a whole is considered biodegradable, the naphthalene moiety may persist longer in the environment, necessitating monitoring in sensitive ecosystems. lignincorp.com

Studies on other naphthalene sulfonic acid derivatives provide potential analogues for the degradation pathways of this compound. Research on 4-amino naphthalene-1-sulfonic acid (4ANS) has shown that a consortium of bacteria, including species from the genera Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas, can utilize it as a sole source of carbon, nitrogen, and sulfur. nih.gov Similarly, bacterial isolates of Arthrobacter sp. and Comamonas sp. have been shown to degrade naphthalene-2-sulfonic acid, both in laboratory media and in industrial wastewater. kent.ac.ukresearchgate.net The white-rot fungus Pleurotus ostreatus has also demonstrated the ability to biodegrade naphthalene sulfonic acid polymers. researchgate.net

These studies suggest that the biodegradation of this compound likely involves microbial action that targets both the alkyl chains and the aromatic ring system. The position of the sulfonate and butyl groups on the naphthalene ring is expected to influence the rate and extent of biodegradation. researchgate.net For instance, the degradation of related compounds can proceed through the cleavage of the aromatic ring, leading to the formation of various intermediates before eventual mineralization. nih.gov

The stability of sodium dibutylnaphthalene sulfonate is also dependent on environmental conditions. It is stable in neutral or mildly acidic/alkaline conditions but can be degraded by strong acids, strong alkalis, and high temperatures. lignincorp.com

Table 1: Summary of Research on the Biodegradation of Related Naphthalene Sulfonic Acids

| Compound | Degrading Microorganisms | Key Findings |

|---|---|---|

| Sodium Dibutylnaphthalene Sulfonate | General microbial action | Classified as biodegradable, but the naphthalene core may persist longer than the aliphatic parts. lignincorp.comligninchina.com |

| 4-Amino Naphthalene-1-Sulfonic Acid (4ANS) | Bacillus, Arthrobacter, Microbacterium, Nocardioides, Oleomonas | Can be used as the sole source of carbon, nitrogen, and sulfur by a bacterial consortium. nih.gov |

| Naphthalene-2-Sulfonic Acid (2-NSA) | Arthrobacter sp., Comamonas sp. | Complete degradation observed in both mineral salt medium and tannery wastewater. kent.ac.ukresearchgate.net |

Methodologies for Assessing Environmental Distribution and Transformation

The assessment of this compound in environmental matrices requires robust analytical methodologies to extract, identify, and quantify the compound, often at trace levels. As a member of the naphthalene sulfonates class, the analytical techniques developed for this group of compounds are applicable. nih.gov

Sample Preparation and Extraction:

Due to the high water solubility of naphthalene sulfonates, a pre-concentration step is often necessary when analyzing environmental water samples. nih.gov

Solid-Phase Extraction (SPE): This is a commonly employed technique for the extraction and pre-concentration of naphthalene sulfonates from aqueous samples. nih.govresearchgate.net Different types of SPE cartridges, including those with anion-exchange or molecularly imprinted polymers, can be utilized for selective extraction. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE): For soil and other solid samples, LLE with an organic solvent like dichloromethane (B109758) may be used. mdpi.com The efficiency of the extraction can be enhanced by techniques such as Soxhlet extraction. mdpi.com

Analytical Determination:

A variety of chromatographic and spectroscopic techniques are used for the quantification and identification of naphthalene sulfonates.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary analytical tool for the separation and quantification of naphthalene sulfonates. nih.govresearchgate.net It is often coupled with detectors such as:

Mass Spectrometry (MS): LC-MS is a powerful technique for the sensitive and selective determination of these compounds. nih.gov

UV/Visible or Fluorescence Detection: These detectors are also used, with fluorescence detection offering high sensitivity for aromatic compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, although it may require a derivatization step to convert the non-volatile sulfonic acids into more volatile derivatives suitable for GC analysis. nih.govresearchgate.net

Capillary Electrophoresis: This is another separation technique that has been applied to the analysis of naphthalene sulfonates. nih.gov

The choice of analytical method depends on the sample matrix, the required detection limits, and the available instrumentation. For instance, the analysis of complex environmental samples like wastewater or soil may require more extensive sample cleanup and more selective detection methods like LC-MS.

Table 2: Methodologies for the Analysis of Naphthalene Sulfonates in Environmental Samples

| Analytical Step | Technique | Description |

|---|---|---|

| Extraction & Pre-concentration | Solid-Phase Extraction (SPE) | Used to isolate and concentrate analytes from aqueous samples. nih.govresearchgate.net |

| Liquid-Liquid Extraction (LLE) | Used for extracting analytes from solid matrices like soil. mdpi.com | |

| Separation & Quantification | High-Performance Liquid Chromatography (HPLC) | A primary technique for separating naphthalene sulfonates. nih.govresearchgate.net |

| Gas Chromatography (GC) | Can be used, often requiring derivatization of the analyte. nih.govresearchgate.net | |

| Capillary Electrophoresis | An alternative separation method. nih.gov | |

| Detection & Identification | Mass Spectrometry (MS) | Provides high sensitivity and structural information when coupled with HPLC or GC. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing dibutylnaphthalene-1-sulphonic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves sulfonation of naphthalene using concentrated sulfuric acid (98%) at 40–50°C to yield naphthalene-1-sulphonic acid . Subsequent alkylation with butyl alcohols (e.g., tertiary butyl or amyl alcohols) under acidic conditions (e.g., trifluoroacetic acid) introduces the butyl groups . Purification via crystallization or column chromatography is recommended to isolate the target compound.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectroscopy can confirm substitution patterns and alkyl group integration .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity and detect byproducts from incomplete alkylation or sulfonation .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

Q. What are the primary toxicological endpoints to consider in preliminary safety assessments of this compound?

- Methodological Answer : Prioritize systemic effects observed in mammalian models, such as hepatic, renal, and respiratory outcomes. Inhalation, oral, and dermal exposure routes should be tested using standardized protocols (e.g., OECD guidelines). Focus on dose-response relationships for acute toxicity and subchronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction pathways for sulfonation-alkylation sequences of naphthalene derivatives?

- Methodological Answer : Discrepancies in product formation (e.g., diketones vs. monoalkylated derivatives) may arise from variations in reaction conditions (acid strength, temperature). To resolve these:

- Conduct kinetic studies to map intermediate formation.

- Use computational chemistry (DFT calculations) to predict thermodynamic stability of products.

- Cross-validate results with multiple analytical techniques (e.g., X-ray crystallography for unambiguous structural confirmation) .

Q. What experimental designs are optimal for studying the environmental persistence of this compound in aquatic systems?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301 series tests to evaluate microbial degradation under aerobic/anaerobic conditions.

- Adsorption Studies : Measure soil-water partition coefficients () to assess mobility in sediments.

- Photodegradation : Exclude light or simulate UV exposure to determine half-life in water .

Q. How should researchers address conflicting data on the compound’s interactions with biological macromolecules (e.g., DNA, proteins)?

- Methodological Answer :

- In Vitro Binding Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to quantify binding affinities.

- Molecular Docking Simulations : Predict binding sites and validate with mutagenesis studies.

- Controlled Replication : Ensure experimental conditions (pH, ionic strength) match prior studies to isolate variables causing discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.